An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Cinnamate
An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Cinnamate
For Researchers, Scientists, and Drug Development Professionals
Ethyl cinnamate, a significant organic compound, is the ethyl ester of cinnamic acid. It is a key intermediate in various synthetic pathways and finds applications in the fragrance, flavor, and pharmaceutical industries. This technical guide provides a comprehensive overview of its chemical properties, structure, and detailed experimental protocols for its synthesis and analysis.
Chemical Properties
Ethyl cinnamate is a colorless to pale yellow liquid with a characteristic fruity and balsamic odor reminiscent of cinnamon.[1] It is soluble in organic solvents like ethanol, ether, chloroform, and acetone, but has limited solubility in water.[2][3] The compound is known to undergo hydrolysis, transesterification, and oxidation reactions.[3]
Physicochemical Data
The key physicochemical properties of ethyl cinnamate are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₁H₁₂O₂ | [4] |
| Molecular Weight | 176.21 g/mol | [4] |
| Boiling Point | 271 °C (519.8 °F) | [1][4] |
| Melting Point | 6.5 to 8 °C (43.7 to 46.4 °F) | [1] |
| Density | 1.049 g/mL at 20 °C | [2] |
| Refractive Index (n20/D) | 1.558 | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of ethyl cinnamate.
| Spectroscopy | Key Peaks/Shifts |
| ¹H NMR (CDCl₃) | δ 1.32 (t, 3H), 4.24 (q, 2H), 6.43 (d, 1H), 7.24-7.57 (m, 5H), 7.67 (d, 1H) |
| ¹³C NMR (CDCl₃) | δ 14.3, 60.4, 118.4, 128.1, 128.9, 130.2, 134.5, 144.5, 166.8 |
| FTIR (neat) | ~2974 cm⁻¹ (C-H stretch), ~1700 cm⁻¹ (C=O stretch, ester), ~1636 cm⁻¹ (C=C stretch, alkene), ~1162 cm⁻¹ (C-O stretch, ester) |
Chemical Structure
The chemical structure of ethyl cinnamate consists of a phenyl group attached to an acrylic acid ethyl ester. The IUPAC name is ethyl (2E)-3-phenylprop-2-enoate for the more common trans isomer.[5]
| Identifier | Value |
| IUPAC Name | ethyl (2E)-3-phenylprop-2-enoate |
| SMILES | CCOC(=O)/C=C/c1ccccc1 |
| InChI Key | KBEBGUQPQBELIU-CMDGGOBGSA-N |
The molecule exists as two stereoisomers, the (E) or trans isomer and the (Z) or cis isomer. The trans isomer is generally more stable and, therefore, more common.
Caption: Chemical structure of ethyl cinnamate.
Experimental Protocols
Detailed methodologies for the synthesis of ethyl cinnamate are crucial for reproducible results. Two common methods are Fischer-Speier esterification and the Wittig reaction.
Fischer-Speier Esterification
This is a classic method involving the acid-catalyzed esterification of cinnamic acid with ethanol.
Materials:
-
trans-Cinnamic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Diethyl ether or ethyl acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve trans-cinnamic acid in an excess of absolute ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude ethyl cinnamate.
-
The crude product can be further purified by vacuum distillation or column chromatography.
Caption: Workflow for Fischer-Speier esterification of ethyl cinnamate.
Wittig Reaction
The Wittig reaction provides an alternative route to synthesize ethyl cinnamate from benzaldehyde and a phosphorus ylide. A solvent-free approach is often favored for its green chemistry advantages.
Materials:
-
Benzaldehyde
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Hexanes
-
Ethyl acetate (for TLC)
Procedure:
-
To a clean, dry conical vial, add a pre-weighed amount of benzaldehyde.
-
Add a stoichiometric amount of (carbethoxymethylene)triphenylphosphorane to the vial.
-
Stir the mixture vigorously at room temperature for approximately 20-30 minutes. The reaction mixture will likely solidify.
-
After the reaction is complete, add hexanes to the vial and stir to extract the ethyl cinnamate product, leaving the triphenylphosphine oxide byproduct as a solid.
-
Filter the mixture through a pipette packed with a small amount of cotton to remove the solid byproduct.
-
Collect the filtrate containing the product.
-
Wash the solid residue with a small amount of fresh hexanes and combine the filtrates.
-
Evaporate the hexanes to obtain the crude ethyl cinnamate.
-
The product can be analyzed for purity using TLC and spectroscopic methods. Further purification can be achieved through column chromatography.
Caption: Workflow for the solvent-free Wittig synthesis of ethyl cinnamate.
This guide provides foundational technical information for professionals working with ethyl cinnamate. For specific applications, further optimization of these protocols may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
